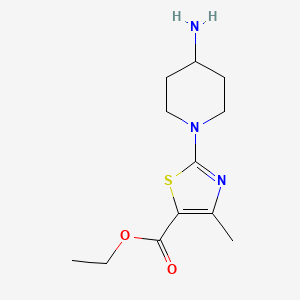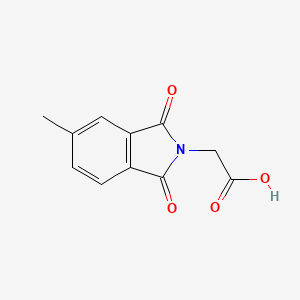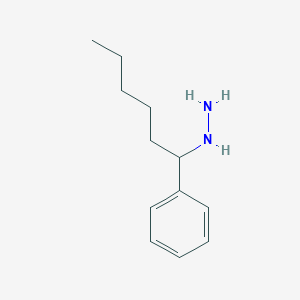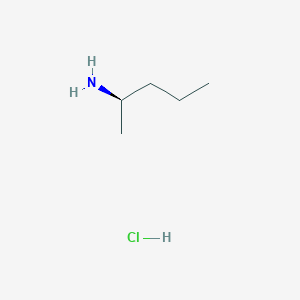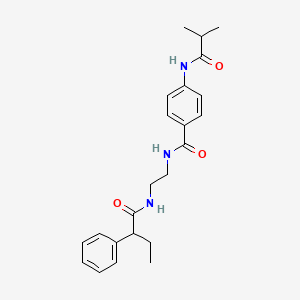![molecular formula C10H16O2 B2831286 8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane CAS No. 2248293-54-9](/img/structure/B2831286.png)
8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane, also known as MON, is a novel compound that has gained attention in the scientific community due to its unique structure and potential applications. MON belongs to the class of spirocyclic compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. Studies have shown that 8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane can affect various biochemical and physiological processes in cells and organisms. For example, 8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane has also been shown to affect the membrane potential of fungal and bacterial cells, leading to their death. In addition, 8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane has been shown to exhibit low toxicity to human cells, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane in lab experiments is its unique structure, which allows for the synthesis of novel compounds with diverse biological activities. Another advantage is its low toxicity to human cells, which makes it a safer alternative to other compounds with similar biological activities. However, one limitation of using 8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane in lab experiments is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research on 8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane. One direction is to explore its potential as a therapeutic agent for cancer, fungal infections, and bacterial infections. Another direction is to study its interactions with cellular targets in more detail, in order to understand its mechanism of action. Additionally, 8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane could be used as a building block for the synthesis of novel materials with unique properties, or as a chiral auxiliary for the asymmetric synthesis of complex molecules. Overall, 8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane has great potential for further research and development in various fields of science.
Méthodes De Synthèse
The synthesis of 8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane involves the reaction of 3-methyl-2-butanone with 2,2-dimethoxypropane in the presence of a strong acid catalyst. The resulting product is then treated with sodium methoxide to yield 8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane. This method has been optimized to achieve high yields and purity of 8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane.
Applications De Recherche Scientifique
8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane has been studied for its potential applications in various fields of science, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane has been shown to exhibit anticancer, antifungal, and antibacterial activities. In material science, 8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane has been used as a chiral auxiliary for the asymmetric synthesis of complex molecules.
Propriétés
IUPAC Name |
8-methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7-8(11-2)9(4-3-5-9)10(7)6-12-10/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOBGERJJJCREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(C13CO3)CCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S,6R)-1-oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B2831205.png)

![ethyl 5-[(2,6-diethylphenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2831211.png)
![5-(isopropylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2831212.png)
![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2831213.png)
![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-chlorobenzamide hydrochloride](/img/structure/B2831214.png)
![5-benzyl-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2831217.png)
![8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione](/img/structure/B2831218.png)
